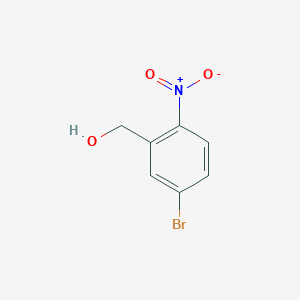

(5-Bromo-2-nitrophenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(5-bromo-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQKJJIHTCXFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241894-37-0 | |

| Record name | (5-bromo-2-nitro-phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Nitrophenyl Methanol

Transformations Involving the Nitro Group

The nitro group is a key site of reactivity in (5-Bromo-2-nitrophenyl)methanol, primarily undergoing reduction to an aromatic amine. This transformation is fundamental in organic synthesis, providing a gateway to a variety of other functional groups and molecular scaffolds.

Reduction to Aromatic Amines (e.g., using Pd/C, SnCl2, Iron Powder)

The reduction of the aromatic nitro group in this compound to its corresponding aniline (B41778), (2-amino-5-bromophenyl)methanol, is a well-established and versatile reaction. Several reducing agents can be employed, each with its own set of advantages and specific applications.

Palladium on Carbon (Pd/C): Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a highly effective method for this reduction. commonorganicchemistry.com This method is often favored for its clean reaction profile and high yields. organic-chemistry.org The reaction can be carried out using hydrogen gas or through transfer hydrogenation with reagents like sodium hypophosphite. organic-chemistry.orgrsc.org A key advantage of using Pd/C is its ability to reduce both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a potential drawback is its reactivity with other functional groups, which may require careful control of reaction conditions. commonorganicchemistry.com For substrates containing sensitive groups like aromatic halides, alternative catalysts such as Raney nickel may be preferred to avoid dehalogenation. commonorganicchemistry.com

Tin(II) Chloride (SnCl2): Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds. commonorganicchemistry.comresearchgate.net It offers a mild and selective method for converting the nitro group to an amine, often in the presence of other reducible functional groups. commonorganicchemistry.com The reaction is typically carried out in an acidic medium.

Iron Powder: The use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, provides a mild and economical method for nitro group reduction. commonorganicchemistry.comescholarship.org This method is known for its chemoselectivity, allowing for the reduction of the nitro group without affecting other potentially reactive functionalities. escholarship.org

The general transformation can be represented as follows:

Table 1: Comparison of Reducing Agents for the Conversion of this compound to (2-amino-5-bromophenyl)methanol

| Reagent | Typical Conditions | Advantages | Potential Drawbacks |

| Pd/C, H₂ | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction | Can reduce other functional groups, potential for dehalogenation |

| Pd/C, NaH₂PO₂ | Sodium hypophosphite, water/2-MeTHF | Good yield and selectivity, short reaction times rsc.org | Biphasic system may require good mixing |

| SnCl₂ | HCl, ethanol | Mild, good for presence of other reducible groups commonorganicchemistry.com | Stoichiometric amounts of tin salts produced |

| Fe Powder | Acetic acid or NH₄Cl, ethanol/water | Mild, economical, chemoselective commonorganicchemistry.comescholarship.org | Can require acidic conditions |

Formation of Reactive Intermediates via Nitro Reduction

The initial steps of the reduction involve the formation of a nitroso compound (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). wikipedia.org Finally, the hydroxylamine is reduced to the corresponding amine (R-NH2). wikipedia.org Under certain conditions, such as using metal hydrides, the reaction can sometimes lead to the formation of azo compounds (R-N=N-R) as byproducts. wikipedia.org The specific intermediates formed can be influenced by the choice of reducing agent and reaction conditions. davidpublisher.com For example, using zinc metal in the presence of ammonium chloride can lead to the formation of aryl hydroxylamines. wikipedia.org

Reactions at the Bromine Moiety

The bromine atom on the aromatic ring of this compound provides another handle for synthetic transformations, allowing for the introduction of a wide range of substituents through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) is generally less common than electrophilic substitution on benzene (B151609) rings, it can occur under specific conditions, particularly when the ring is activated by strong electron-withdrawing groups, such as the nitro group present in this compound. nih.govmasterorganicchemistry.com The nitro group, being ortho to the bromine atom, significantly activates the ring towards nucleophilic attack. libretexts.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. The rate of this reaction is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the intermediate. libretexts.org In some cases, particularly with highly activated systems, a concerted SNAr mechanism has been proposed. nih.gov

Participation in Cross-Coupling Protocols (e.g., Suzuki, Buchwald-Hartwig)

The bromine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov this compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents at the bromine position. The choice of catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.orgacs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction provides a direct method for synthesizing substituted anilines and other nitrogen-containing aromatic compounds. This compound can be reacted with a variety of primary or secondary amines to replace the bromine atom with a nitrogen-containing group.

Table 2: Examples of Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Biaryl compound |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl amine |

Electrophilic Aromatic Substitution (for Bromination of Precursors)

The synthesis of this compound itself involves an electrophilic aromatic substitution reaction on a precursor molecule. The starting material is typically 2-nitrophenylmethanol. The directing effects of the substituents on the ring guide the position of the incoming electrophile.

The nitro group (-NO₂) is a deactivating, meta-directing group, while the hydroxymethyl group (-CH₂OH) is a weakly activating, ortho-, para-directing group. In the case of 2-nitrophenylmethanol, the ortho and para positions relative to the hydroxymethyl group are at C3, C5, and C1. The meta position relative to the nitro group is at C4 and C6. The bromination of a related compound, 3-hydroxybenzonitrile, has been shown to yield the 2-bromo-5-hydroxybenzonitrile (B120245) as the major product. mdpi.com Similarly, the bromination of phenolic compounds often occurs at the ortho position. mdpi.com Theoretical analysis and experimental results indicate that in many cases, electrophilic aromatic bromination can be highly regioselective. mdpi.com Therefore, the bromination of 2-nitrophenylmethanol with a suitable brominating agent, such as N-bromosuccinimide (NBS), would be expected to introduce the bromine atom at the position para to the hydroxymethyl group and meta to the nitro group, which is the C5 position, to yield this compound. mdpi.com

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality in this compound is a key site for various chemical modifications, including oxidation, condensation, and participation in intramolecular ring-forming reactions.

Oxidation to Aldehydes and Carboxylic Acids

The hydroxymethyl group of this compound can be selectively oxidized to either the corresponding aldehyde, 5-bromo-2-nitrobenzaldehyde, or further to the carboxylic acid, 5-bromo-2-nitrobenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. While specific studies on the PCC oxidation of this compound are not extensively documented, the general mechanism for this transformation is well-established.

In contrast, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) will typically oxidize the primary alcohol directly to the carboxylic acid. For instance, the synthesis of 5-bromo-2-nitro-benzoic acid has been achieved through the oxidation of 5-bromo-2-nitrotoluene, demonstrating the feasibility of oxidizing a benzylic carbon to a carboxylic acid in a similar system.

| Reagent Category | Specific Reagent | Expected Product from this compound |

| Mild Oxidizing Agent | Pyridinium Chlorochromate (PCC) | 5-Bromo-2-nitrobenzaldehyde |

| Strong Oxidizing Agent | Potassium Permanganate (KMnO₄) | 5-Bromo-2-nitrobenzoic acid |

| Strong Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄) | 5-Bromo-2-nitrobenzoic acid |

Condensation Reactions (e.g., formation of esters, ethers, acetals)

The hydroxyl group of this compound can readily undergo condensation reactions to form a variety of derivatives.

Esterification: Esters can be prepared by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst or a base. For example, reaction with acetic anhydride (B1165640) would yield (5-bromo-2-nitrophenyl)methyl acetate (B1210297).

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. pressbooks.pubresearchgate.netlibretexts.orgyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For instance, reacting the sodium salt of this compound with methyl iodide would produce 1-(bromomethyl)-5-bromo-2-nitrobenzene.

Acetal Formation: In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form acetals. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Participation in Ring-Closing Reactions (e.g., Oxirane formation)

The hydroxymethyl group, in concert with the ortho-nitro group, can participate in intramolecular cyclization reactions. A notable example is the photochemical rearrangement of 2-nitrobenzyl alcohols. While not a direct oxirane formation, irradiation of 2-nitrobenzyl alcohol derivatives can lead to the formation of nitroso-benzaldehyde intermediates, which can be involved in subsequent cyclizations.

A more direct example of ring-closing participation is seen in the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.org In this reaction, the alcohol is first oxidized in situ to the aldehyde, which then condenses with the amine. Subsequent intramolecular cyclization and aromatization lead to the cinnoline (B1195905) ring system. This demonstrates the potential for the hydroxymethyl group to initiate a sequence of reactions leading to complex heterocyclic structures.

Regioselectivity and Mechanistic Insights in Complex Transformations

The substituent pattern on the benzene ring of this compound significantly influences the regioselectivity and mechanisms of its reactions.

Influence of Substituent Position on Reaction Pathways

The positions of the bromo and nitro groups are critical in directing the outcome of reactions. The nitro group at the ortho position to the hydroxymethyl group can exert both steric and electronic effects. For instance, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the nitro group activates the ring towards attack.

In the context of intramolecular reactions, the proximity of the ortho-nitro group to the hydroxymethyl group is key. As seen in the formation of cinnolines, the initial transformation of the hydroxymethyl group is a prerequisite for the subsequent cyclization involving the nitro group. rsc.org Had the nitro group been at the meta or para position, this specific cyclization pathway would be sterically impossible. Studies on related nitrothiophene systems have also highlighted the profound impact of substituent positions on reaction kinetics and pathways. rsc.orgnih.gov

Electron Transfer Mechanisms in Reduction Reactions

The reduction of the nitro group in this compound is a common transformation, often leading to 2-amino-5-bromobenzyl alcohol. This reduction can proceed through various mechanisms, often involving electron transfer steps.

Electrochemical studies on substituted nitrobenzenes have shown that the reduction typically proceeds via a single four-electron, four-proton step to form the corresponding hydroxylamine derivative, which is then further reduced to the amine. iiste.org The presence of other substituents on the ring, such as the bromo group, can influence the reduction potential. researchgate.net Electron-donating groups generally make the reduction more difficult, while electron-withdrawing groups facilitate it. iiste.org

The mechanism can also involve single electron transfer (SET) from a reducing agent to the nitrobenzene (B124822) derivative, forming a radical anion. nih.gov This radical anion then undergoes further reactions to yield the final amine product. The specific pathway and intermediates can be influenced by the reaction conditions, including the solvent and the nature of the reducing agent.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the interaction of atomic nuclei with an external magnetic field. For (5-Bromo-2-nitrophenyl)methanol, ¹H NMR and ¹³C NMR are the most commonly used NMR techniques to confirm its structure.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons (hydrogen atoms) present in a molecule and their chemical environment. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. Protons in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield), while protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield).

In the case of this compound, the aromatic protons are influenced by the electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups. This causes them to resonate at a lower field compared to the protons of an unsubstituted benzene (B151609) ring. The integration of the signals in the ¹H NMR spectrum provides the ratio of the number of protons of each type.

The splitting pattern of the signals, known as spin-spin coupling, provides information about the number of neighboring protons. This is governed by the n+1 rule, where n is the number of equivalent neighboring protons.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.95 | d | 8.8 | 1H |

| Aromatic-H | 7.69 | dd | 8.8, 2.4 | 1H |

| Aromatic-H | 7.91 | d | 2.4 | 1H |

| CH₂ | 4.95 | s | - | 2H |

| OH | 2.50 (broad) | s | - | 1H |

Note: The chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are also influenced by the electronic environment of the carbon atoms.

For this compound, the ¹³C NMR spectrum will show signals for the six aromatic carbons and the one aliphatic carbon of the hydroxymethyl group. The carbon atoms attached to the electron-withdrawing nitro and bromo groups will be deshielded and will appear at a lower field.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-NO₂ | 148.5 |

| C-Br | 121.2 |

| C-CH₂OH | 139.8 |

| Aromatic C-H | 134.1 |

| Aromatic C-H | 130.6 |

| Aromatic C-H | 127.3 |

| CH₂OH | 62.1 |

Note: The chemical shifts can vary slightly depending on the solvent and the concentration.

While specific studies on the dynamic NMR of this compound are not extensively reported in readily available literature, this technique could be employed to investigate the conformational flexibility of the molecule. In principle, rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring could be studied. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals into a time-averaged signal. Such studies could provide valuable information about the rotational energy barrier and the relative populations of different conformers.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The fragmentation of this compound would likely involve the loss of small, stable molecules or radicals such as H₂O, NO₂, and Br.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound.

HRMS-ESI of this compound would provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₇H₆BrNO₃). This high-precision measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H stretch (aromatic): Absorption bands just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring.

C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene group.

N-O stretch (nitro group): Strong absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) are characteristic of the nitro group.

C=C stretch (aromatic): Absorption bands in the region of 1400-1600 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-O stretch: An absorption band in the region of 1000-1200 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond.

C-Br stretch: A characteristic absorption band in the lower frequency region (fingerprint region) of the spectrum would confirm the presence of the carbon-bromine bond.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | >3000 |

| Aliphatic C-H (-CH₂) | C-H stretch | <3000 |

| Nitro (-NO₂) | Asymmetric N-O stretch | ~1520 |

| Nitro (-NO₂) | Symmetric N-O stretch | ~1340 |

| Aromatic C=C | C=C stretch | 1400-1600 |

| Alcohol C-O | C-O stretch | 1000-1200 |

| Bromo C-Br | C-Br stretch | 500-700 |

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy is used to investigate the electronic transitions within a molecule, providing information on its optical properties and conjugation.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the nitroaromatic chromophore. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions pharmacyconcepts.in. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the phenyl ring leads to characteristic absorption bands. Nitrobenzene (B124822) and its derivatives typically exhibit a broad absorption band between 240 and 250 nm. The exact position of the maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic ring. For this compound, the λmax is expected to fall within this range, confirming the presence of the nitroaromatic system.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds provides valuable insight into the potential solid-state arrangement. For instance, the crystal structures of N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol (B129727) monosolvate and N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate have been determined, revealing how molecules with a 5-bromo substituted ring and a methanol solvent molecule pack in the solid state nih.govnih.gov.

Below is a table summarizing the crystallographic data for these analogous compounds.

| Parameter | N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate nih.gov | N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate nih.gov |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 6.701 | 6.660 |

| b (Å) | 9.492 | 19.068 |

| c (Å) | 13.011 | 12.730 |

| α (°) ** | 105.866 | 90 |

| β (°) | 92.535 | 93.222 |

| γ (°) | 94.496 | 90 |

| Volume (ų) ** | 791.7 | 1614.1 |

| Z | 2 | 4 |

This is an interactive data table. Click on the headers to sort.

In the solid state, the crystal lattice is stabilized by a network of intermolecular interactions. For a molecule like this compound, which contains a hydroxyl group (a hydrogen bond donor) and nitro group oxygens (hydrogen bond acceptors), hydrogen bonding is expected to be a dominant interaction.

In the crystal structure of the related compound N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate, the methanol solvent molecule plays a crucial role in linking the primary molecules through intermolecular N—H···O hydrogen bonds, forming chains within the crystal nih.gov. Similarly, in N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate, intermolecular O—H···O hydrogen bonds involving the methanol solvent link the molecules into chains nih.gov. These examples highlight the strong tendency of the hydroxyl group of the methanol and other functional groups to form robust hydrogen-bonded networks, which would be a defining feature in the crystal packing of this compound.

Conformational analysis in the solid state reveals the three-dimensional arrangement of the molecule as it exists in the crystal. This includes bond angles, bond lengths, and dihedral angles that define its shape. In the structure of N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate, the molecule is nearly planar, and the dihedral angle between its two benzene rings is 8.4° nih.gov. For N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate, this dihedral angle is 5.8° nih.gov.

For this compound, a key conformational parameter would be the dihedral angle between the plane of the phenyl ring and the C-C-O-H plane of the methanol group. This angle would determine the orientation of the hydroxyl group relative to the nitro group and the rest of the ring, which in turn influences the pattern of intermolecular hydrogen bonding in the crystal lattice.

Resolution of Spectroscopic vs. Crystallographic Data Discrepancies for this compound

A comprehensive search of scientific literature and chemical databases did not yield specific studies or datasets detailing discrepancies between spectroscopic and crystallographic data for the compound this compound. Consequently, a direct analysis and discussion of the resolution of such discrepancies for this particular molecule cannot be provided.

In chemical research, it is not uncommon for minor divergences to arise between data obtained from spectroscopic methods (like NMR and IR spectroscopy) and X-ray crystallography. Spectroscopic techniques provide information about the molecule's structure in a particular state (e.g., in solution for NMR, or bulk solid for IR), reflecting the average behavior of a large ensemble of molecules. These methods are sensitive to dynamic processes, such as conformational flexibility and intermolecular interactions like hydrogen bonding, which can average out certain structural features.

X-ray crystallography, in contrast, provides a detailed, static three-dimensional map of electron density in the crystalline solid state. This technique yields precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Discrepancies can arise from several factors:

Solid-State vs. Solution Conformation: The conformation of a molecule can differ between the solid state, where packing forces influence its geometry, and in solution, where it may be more flexible.

Intermolecular Interactions: Hydrogen bonding and other intermolecular forces present in the crystal lattice can influence bond lengths and angles, which may not be present or may be different in the state measured by spectroscopy.

Dynamic Processes: Spectroscopic methods may show averaged signals for parts of a molecule that are undergoing rapid conformational changes at room temperature, while crystallography will capture a single, low-energy conformation.

The resolution of such discrepancies typically involves a multi-faceted approach. Researchers may employ computational modeling to understand the energetic landscape of different conformations. Variable-temperature spectroscopic studies can also provide insights into dynamic processes. Ultimately, a combined analysis of both spectroscopic and crystallographic data is essential for a complete and accurate understanding of a molecule's structure and behavior in different environments.

Without available data for this compound, a specific discussion of these principles as they apply to this compound is not possible.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Optimization of Ground State Molecular Geometry

There are no published studies detailing the optimization of the ground state molecular geometry of (5-Bromo-2-nitrophenyl)methanol using DFT methods. Such a study would typically involve calculations to determine key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Data Not Available)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data Not Available | ||

| C-N | Data Not Available | ||

| N-O | Data Not Available | ||

| C-C (ring) | Data Not Available | ||

| C-O (alcohol) | Data Not Available | ||

| C-C-N | Data Not Available | ||

| O-N-O | Data Not Available | ||

| C-C-O | Data Not Available | ||

| Br-C-C-N | |||

| C-C-C-O |

Prediction of Spectroscopic Data (NMR, IR, UV-Vis) for Validation

Theoretical predictions of spectroscopic data for this compound, which are crucial for validating computational models against experimental results, have not been reported. These predictions would involve simulating the compound's response to different spectroscopic techniques.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Data Not Available)

| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift/Wavelength |

| IR (Infrared) - ν(O-H) | Data Not Available |

| IR (Infrared) - ν(NO₂) | Data Not Available |

| IR (Infrared) - ν(C-Br) | Data Not Available |

| ¹H NMR (ppm) | Data Not Available |

| ¹³C NMR (ppm) | Data Not Available |

| UV-Vis (nm) | Data Not Available |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Electronic Transitions and UV-Vis Absorption Prediction (HOMO-LUMO analysis)

No studies employing TD-DFT to investigate the optical properties of this compound are available. This type of analysis is fundamental for understanding the electronic transitions within the molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's electronic properties and reactivity.

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Indices

An analysis of the Molecular Electrostatic Potential (MEP) and the calculation of global reactivity descriptors for this compound have not been documented. MEP maps are valuable for identifying the electrophilic and nucleophilic sites on a molecule, thereby providing insights into its reactive behavior.

Prediction of Nonlinear Optical (NLO) Behavior (Polarizability, Hyperpolarizability)

There is no available research on the theoretical prediction of the nonlinear optical (NLO) properties of this compound. Such studies would calculate the polarizability and hyperpolarizability to determine the material's potential for applications in optoelectronics. Organic molecules with nitro groups and extended π-systems are often investigated for their NLO properties. nih.gov

Pharmacophore Modeling and Molecular Docking in Drug Design

Detailed research findings and data tables related to the pharmacophore modeling and molecular docking of this compound are not available in the current body of scientific literature.

Applications of 5 Bromo 2 Nitrophenyl Methanol in Advanced Organic Synthesis and Materials Science Research

(5-Bromo-2-nitrophenyl)methanol is a versatile chemical intermediate whose structural features—a bromo substituent, a nitro group, and a benzylic alcohol—make it a valuable precursor in various fields of chemical research. Its utility spans the synthesis of complex heterocyclic systems, the design of sophisticated metal-binding ligands, and the development of advanced functional materials.

Investigations in Biological and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological effects. For derivatives of (5-Bromo-2-nitrophenyl)methanol, these studies have been instrumental in elucidating the roles of its halogen and nitro substituents.

Influence of Halogenation and Nitro Substitution on Bioactivity

The presence of both a halogen atom and a nitro group on the phenyl ring are significant modulators of biological activity. The bromine atom at the 5-position and the nitro group at the 2-position are key structural motifs. The electron-withdrawing properties of these substituents create an electron-deficient aromatic ring, which can influence the molecule's interactions with biological targets.

In studies of related Schiff base derivatives, the nitro group was identified as an important contributor to their antimicrobial properties. The specific pattern of substitution on the aromatic ring, including the type and position of the halogen, has been shown to fine-tune the potency and selectivity of various biologically active compounds.

Regioselective Effects of Nitro Group Position on Biological Activity

The specific placement of the nitro group on the phenyl ring—a concept known as regioselectivity—has a dramatic effect on the biological profile of a compound. The position of the nitro group relative to other substituents (ortho, meta, or para) alters the molecule's electronic distribution, steric profile, and potential for intramolecular interactions.

In the case of this compound, the nitro group is in the ortho position relative to the methanol (B129727) group. This proximity can allow for the formation of an intramolecular hydrogen bond between the nitro group's oxygen and the hydroxyl proton of the methanol group. Such an interaction can lock the molecule into a more rigid conformation, which may be favorable for binding to a specific biological target. Studies comparing different positional isomers of nitro-substituted compounds frequently reveal distinct biological activities, underscoring the importance of the ortho-nitro configuration.

Exploration of Mechanisms of Action

Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. Research into the mechanism of action of this compound and its derivatives has focused on the reactivity of its key functional groups.

Interaction with Biological Molecules via Functional Groups (e.g., Nucleophilic Substitution, Reduction)

The functional groups of this compound—the bromo, nitro, and methanol moieties—are the primary sites of interaction with biological molecules. The hydroxyl group of the methanol side chain can act as both a hydrogen bond donor and acceptor, enabling it to form non-covalent bonds with amino acid residues in proteins, such as enzymes or receptors.

While the electron-deficient aromatic ring is theoretically susceptible to nucleophilic aromatic substitution, this is often not the primary mechanism of biological action. Instead, interactions are more commonly governed by the molecule's ability to fit into binding pockets and form specific intermolecular bonds.

Role of Nitro Group Reduction in Cellular Interactions and Potential Toxicity

A critical aspect of the mechanism of action for many nitroaromatic compounds is the metabolic reduction of the nitro group. This process is particularly relevant in low-oxygen (hypoxic) environments, which are characteristic of some solid tumors and certain anaerobic bacteria. Cellular enzymes known as nitroreductases can reduce the nitro group to highly reactive intermediates, including nitroso and hydroxylamino species.

These reactive intermediates are capable of covalently binding to essential cellular macromolecules like DNA and proteins, leading to cellular damage and death. This mechanism of "bioactivation" is the basis for the therapeutic effects of several established nitroaromatic drugs used as antibiotics and anticancer agents. Consequently, the reduction of the nitro group in this compound is a plausible pathway for its biological activity, but also a potential source of cellular toxicity.

Enzyme Inhibition Studies (of Derivatives)

The potential for derivatives of this compound to act as enzyme inhibitors is an active area of investigation. Given the structural features of the molecule, particularly the nitro group, these compounds are logical candidates for targeting specific enzymes. For example, nitroreductase enzymes, which are responsible for the metabolic activation of nitroaromatics, are themselves targets for drug development. By designing compounds that can be selectively activated by the nitroreductases present in pathogenic organisms or cancer cells, a targeted therapeutic effect can be achieved. While specific and detailed enzyme inhibition data for this compound itself is limited in the public domain, the broader class of nitroaromatic compounds is well-established as a source of enzyme inhibitors.

Potential as Inhibitors for Bacterial Targets (e.g., E. coli DNA Gyrase B)

Bacterial DNA gyrase, an essential enzyme that controls the topological state of DNA, is a well-validated target for the development of new antibacterial agents. nih.gov The GyrB subunit, in particular, possesses an ATP-binding site that is crucial for its function and has been the focus of inhibitor design. nih.govnih.gov While direct studies on derivatives of this compound as E. coli DNA gyrase B inhibitors are not extensively detailed in the available literature, the broader class of N-phenylpyrrolamides has been identified as potent inhibitors of this enzyme. researchgate.net Research into these classes of compounds has demonstrated that specific structural features, such as the presence of bromine, can significantly influence inhibitory activity. sphinxsai.com

The development of novel inhibitors often involves creating hybrid molecules that combine different pharmacophores to enhance potency and overcome resistance. For instance, hybrid compounds that link a DNA gyrase B inhibitor with a GyrA inhibitor like ciprofloxacin (B1669076) have been designed to target both subunits of the enzyme. sphinxsai.com This strategy aims to create dual-action inhibitors with improved antibacterial efficacy. sphinxsai.com The general principle involves the synthesis of various heterocyclic compounds, which are then evaluated for their ability to inhibit DNA gyrase. researchgate.netsphinxsai.com

Inhibition of HIV-1 Integrase (for Related Chalcone (B49325) Derivatives)

Chalcones, which can be synthesized from aromatic aldehydes derived from this compound, represent a significant class of compounds with a wide array of biological activities, including the inhibition of HIV-1 integrase. scholarsresearchlibrary.comnih.gov This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The discovery of small-molecule chalcones as HIV-1 integrase inhibitors has opened a new avenue for the development of anti-retroviral drugs. nih.gov

Pharmacophore modeling based on the chalcone scaffold has been instrumental in identifying key chemical features necessary for potent inhibitory activity against both the 3'-processing and strand transfer reactions mediated by HIV-1 integrase. nih.gov These studies have led to the identification of novel, structurally diverse inhibitors with impressive potency, some exhibiting IC50 values in the sub-micromolar range. nih.gov The versatility of chalcone synthesis allows for the creation of extensive libraries of derivatives, which can be screened to optimize their antiviral efficacy. scholarsresearchlibrary.com

Antimicrobial and Antifungal Activity Studies (of Derivatives)

The core structure of this compound has been utilized to generate a variety of heterocyclic derivatives that have been subsequently evaluated for their antimicrobial and antifungal properties. The synthetic pathways often involve the conversion of the starting material into intermediates like chalcones or other reactive species, which are then used to build more complex heterocyclic systems. nih.gov

Evaluation against Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae)

Derivatives synthesized from precursors related to this compound have been tested against a panel of pathogenic bacteria, including Escherichia coli and Klebsiella pneumoniae. For example, pyrazole (B372694) derivatives have shown moderate to potent activity against these Gram-negative bacteria. nih.gov The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

The following table summarizes the antimicrobial activity of selected derivative classes against these bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivatives | Escherichia coli | Significant Activity | nih.gov |

| Pyrazole Derivatives | Proteus vulgaris | Significant Activity | nih.gov |

| Thiazole Derivatives | Gram-positive bacteria | Favorable Activity | |

| Pyridothienopyrimidine Derivatives | Escherichia coli | 7.81 - 15.63 | researchgate.net |

It is important to note that the development of resistance to existing antibiotics is a major concern, and the exploration of new chemical entities is crucial.

Evaluation against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of derivatives stemming from this compound has also been a subject of investigation. Various synthesized heterocyclic compounds, including those derived from chalcones, have been screened against fungal pathogens like Candida albicans and Aspergillus niger. nih.govnih.gov

The results of these antifungal activity screenings are often compared to standard antifungal drugs. The data below showcases the activity of some of these synthesized compounds.

| Compound Class | Fungal Strain | Activity | Reference |

| Pyrazole Derivatives | Aspergillus niger | Moderately to Potently Active | nih.gov |

| Chalcone-derived Heterocycles | Candida albicans | Zone of Inhibition Observed | nih.gov |

| 5-Nitro-3-phenyliminoindol-2(3H)-ones | Fungi | No Activity Observed |

Therapeutic Potential as Pharmaceutical Precursors and Intermediates

The utility of this compound extends to its role as a versatile precursor and intermediate in the synthesis of a wide range of pharmaceutical agents. The presence of the bromo and nitro functional groups on the phenyl ring provides reactive sites for various chemical transformations, allowing for the construction of complex molecular architectures.

Development of Anti-retroviral Agents

As previously discussed, this compound can be a precursor for the synthesis of chalcones, which have been identified as a novel class of HIV-1 integrase inhibitors. nih.gov The ability to readily synthesize a diverse range of chalcone derivatives makes this an attractive strategy for developing new anti-retroviral drug candidates. scholarsresearchlibrary.com The process typically involves the oxidation of the methanol group to an aldehyde, followed by a Claisen-Schmidt condensation with an appropriate ketone to form the chalcone backbone. Subsequent modifications can then be made to the aromatic rings to optimize the compound's biological activity and pharmacokinetic properties. The research in this area highlights the potential of using this compound as a foundational element in the creation of future therapies to combat HIV. nih.gov

Synthesis of Anti-Diabetic Agents

The proposed synthetic pathway commences with the conversion of this compound to a more reactive electrophile, specifically the corresponding benzyl (B1604629) bromide. This transformation is a standard procedure in organic synthesis, often achieved with high efficiency using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This initial step is crucial as it activates the benzylic position for subsequent nucleophilic substitution.

The second key step involves the reaction of the synthesized (5-Bromo-2-nitrophenyl)methyl bromide with a suitably substituted 2-mercaptobenzimidazole (B194830). The sulfur atom in 2-mercaptobenzimidazole is a potent nucleophile and readily attacks the electrophilic benzylic carbon of the bromide, leading to the formation of a thioether linkage. This S-alkylation reaction is a common and effective method for constructing 2-thioether-substituted benzimidazoles. The general reaction is depicted below:

Reaction Scheme:

The resulting compound, 2-((5-bromo-2-nitrophenyl)methylthio)-1H-benzimidazole, and its derivatives are of significant interest due to the established anti-diabetic potential of various benzimidazole-containing molecules. Numerous studies have demonstrated that substituted benzimidazoles can exhibit hypoglycemic effects through different mechanisms, including the inhibition of enzymes such as α-glucosidase. For instance, a novel series of 2-thio-5-thiomethyl substituted imidazoles were identified as potent TGR5 agonists, demonstrating glucose-lowering effects in mice. nih.gov Although the specific anti-diabetic activity of 2-((5-bromo-2-nitrophenyl)methylthio)-1H-benzimidazole has not been explicitly reported, its structural similarity to other biologically active benzimidazoles suggests it as a promising candidate for further investigation in the context of anti-diabetic drug discovery.

Table of Compounds:

| Compound Name | Structure | Role in Synthesis |

| This compound |  | Starting Material |

| (5-Bromo-2-nitrophenyl)methyl bromide | Intermediate | |

| 2-Mercaptobenzimidazole |  | Reactant |

| 2-((5-Bromo-2-nitrophenyl)methylthio)-1H-benzimidazole | Target Compound |

Investigation of Antiasthmatic and Antiulcer Agents

The exploration of this compound as a precursor for antiasthmatic and antiulcer agents follows a similar synthetic logic, focusing on the creation of benzimidazole (B57391) derivatives, a class of compounds with a well-documented history in the treatment of these conditions. The anti-inflammatory and proton-pump inhibitory properties of many benzimidazoles underpin their therapeutic efficacy in asthma and ulcers, respectively.

The synthetic strategy to access potential antiasthmatic and antiulcer agents from this compound would mirror the one described for anti-diabetic agents, culminating in the formation of 2-((5-bromo-2-nitrophenyl)methylthio)-1H-benzimidazole and its analogues. The rationale for investigating these compounds for antiasthmatic and antiulcer activity stems from the broad pharmacological profile of the benzimidazole core. mdpi.com

Antiasthmatic Potential:

Asthma is a chronic inflammatory disease of the airways. The anti-inflammatory properties of various benzimidazole derivatives make them attractive candidates for antiasthmatic drug development. While direct evidence for the antiasthmatic activity of 2-((5-bromo-2-nitrophenyl)methylthio)-1H-benzimidazole is not available, related compounds have shown promise. The investigation of such compounds would typically involve in vitro assays to assess their ability to inhibit the release of inflammatory mediators from mast cells or other immune cells, followed by in vivo studies in animal models of asthma.

Antiulcer Potential:

The utility of benzimidazoles as antiulcer agents is firmly established, with blockbuster drugs like omeprazole (B731) and lansoprazole (B1674482) belonging to this class. These drugs function as proton pump inhibitors (PPIs), effectively reducing gastric acid secretion. The synthesis of novel benzimidazole derivatives is a continuing area of research aimed at discovering new PPIs with improved properties. A study on new 1,2,5-substituted benzimidazole derivatives highlighted their potential as gastroprotective anti-inflammatory agents. nih.gov The structural features of 2-((5-bromo-2-nitrophenyl)methylthio)-1H-benzimidazole, incorporating a substituted benzylthio moiety, align with the general structure of many known PPIs and other antiulcer agents. Evaluation of its antiulcer activity would involve assessing its ability to inhibit the H+/K+-ATPase (proton pump) in vitro and to protect against ulcer formation in animal models.

The synthesis of 2-((5-bromo-2-nitrophenyl)methylthio)-1H-benzimidazole provides a versatile platform for further structural modifications. By varying the substituents on the benzimidazole ring or the phenyl ring of the benzylthio group, a library of compounds can be generated for screening against antiasthmatic and antiulcer targets. This approach allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry is a paramount theme in modern synthetic organic chemistry. researchgate.netnih.gov Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of (5-Bromo-2-nitrophenyl)methanol and its derivatives.

Current synthetic strategies often rely on traditional nitration and bromination reactions, which can generate hazardous waste and require harsh reaction conditions. The future lies in the adoption of sustainable practices such as:

Catalytic Reductions: A significant area of development will be the catalytic reduction of the nitro group to an amine. nih.gov Recent advancements in flow catalysis using palladium on glass wool have shown exceptional performance for nitroarene reductions at room temperature and pressure in aqueous solutions, offering a scalable and sustainable alternative. nih.gov Further research could adapt these methods for the selective reduction of the nitro group in this compound, providing a greener route to valuable amino-substituted derivatives.

Biocatalysis: The use of whole-cell or isolated enzymes offers a highly selective and environmentally friendly approach to chemical synthesis. mdpi.com Research into the biocatalytic production of benzyl (B1604629) alcohols from corresponding benzaldehydes is an active field. mdpi.comresearchgate.net Future studies could explore the use of engineered microorganisms or isolated enzymes for the synthesis of this compound, potentially starting from a renewable feedstock and operating under mild, aqueous conditions. mdpi.comresearchgate.net

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool for organic synthesis. mdpi.comnih.gov The development of photocatalytic systems for the synthesis of nitrophenol derivatives could offer a low-energy and highly efficient alternative to traditional methods. researchgate.netscilit.com

A comparative look at potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Catalysis | Scalability, high efficiency, mild conditions, reusability of catalyst. nih.gov | Development of robust and selective catalysts for the reduction of the nitro group in the presence of a bromo substituent. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources, biodegradability. mdpi.com | Identification and engineering of enzymes or microorganisms capable of synthesizing the target molecule. |

| Photocatalysis | Use of light as a clean energy source, high reaction rates, potential for novel reactivity. mdpi.comnih.gov | Design of efficient photocatalysts for the targeted synthesis and functionalization of this compound. |

Advanced Functionalization Strategies for Enhanced Properties

The bromine and nitro groups on the aromatic ring of this compound serve as versatile handles for further chemical modification. Future research will focus on leveraging these sites to create a diverse library of derivatives with tailored properties.

Key functionalization strategies that will be explored include:

Cross-Coupling Reactions: The Suzuki-Miyaura and Ullmann coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netmdpi.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction can be used to introduce a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the position of the bromine atom. nih.govmdpi.com Recent studies have even demonstrated the use of nitroarenes as coupling partners, opening up new possibilities for functionalization. mdpi.comorganic-chemistry.org Future work will likely focus on optimizing these reactions for this compound to create novel biaryl and other substituted derivatives.

Ullmann Coupling: This copper-catalyzed reaction is particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. mdpi.comorganic-chemistry.orgnih.gov Researchers will likely explore the Ullmann coupling of this compound with various amines, alcohols, and phenols to generate a range of ethers and amino-derivatives with potentially interesting biological or material properties. mdpi.comnih.gov

Photocatalytic Functionalization: The use of photocatalysis can enable novel and selective functionalization reactions that are not possible with traditional methods. mdpi.comnih.gov This could include the direct C-H functionalization of the aromatic ring or the introduction of new functional groups under mild conditions.

The table below summarizes the potential of these functionalization strategies.

| Functionalization Strategy | Target Site | Potential New Functionalities |

| Suzuki-Miyaura Coupling | C-Br | Aryl, heteroaryl, alkyl, alkenyl groups. nih.govmdpi.com |

| Ullmann Coupling | C-Br | Amino, alkoxy, phenoxy groups. mdpi.comorganic-chemistry.orgnih.gov |

| Photocatalysis | Aromatic C-H, Nitro group | Diverse functional groups via novel reaction pathways. mdpi.comnih.gov |

Deeper Mechanistic Understanding of Biological Interactions

While the biological activities of many nitroaromatic compounds are known, a detailed mechanistic understanding of how this compound and its derivatives interact with biological systems is still lacking. nih.govnih.govresearchgate.net Future research will need to address this gap to guide the rational design of new therapeutic agents.

Key areas of investigation will include:

Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule. nih.govencyclopedia.pubsvedbergopen.com It is known that the biological activity of many nitro compounds stems from the enzymatic reduction of the nitro group to reactive intermediates like nitroso and hydroxylamine (B1172632) species, which can interact with biomolecules. nih.govsvedbergopen.com Future studies will aim to elucidate the specific metabolic pathways involved in the reduction of this compound and identify the resulting reactive species and their cellular targets.

Molecular Docking and Simulation: Computational methods such as molecular dynamics (MD) simulations can provide valuable insights into the binding of small molecules to proteins at an atomic level. nih.govnih.govbohrium.com Future research will likely employ these techniques to predict the potential biological targets of this compound derivatives and to understand the key interactions that govern their binding affinity and selectivity.

Exploration of New Material Science Applications

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of new functional materials. ontosight.ai

Emerging areas of application include:

Nonlinear Optical (NLO) Materials: Organic compounds with large molecular hyperpolarizabilities are of great interest for applications in optoelectronics. nih.gov The presence of both an electron-donating group (the hydroxylmethyl group) and strong electron-withdrawing groups (the nitro and bromo groups) in derivatives of this compound could lead to significant NLO properties. nih.govresearchgate.net Future research will involve the synthesis and characterization of new derivatives to optimize their NLO response.

Functional Polymers and Nanomaterials: The ability to functionalize this compound at multiple sites opens up possibilities for its incorporation into polymers and nanomaterials. mdpi.comrsc.org For example, it could be used as a monomer for the synthesis of polymers with tailored refractive indices or as a precursor for the preparation of functionalized nanoparticles for sensing or catalysis. acs.org

Liquid Crystalline Materials: The rigid aromatic core of this compound suggests that its derivatives could exhibit liquid crystalline behavior. rsc.org By attaching long alkyl chains or other mesogenic units, it may be possible to create novel liquid crystals with interesting phase behavior and electro-optical properties.

Computational Design of Next-Generation Analogues

Computational chemistry and cheminformatics are becoming indispensable tools in the design of new molecules with desired properties. nih.govnih.govresearchgate.net Future research on this compound will heavily rely on these methods to guide the synthesis and evaluation of new analogues.

Key computational approaches will include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govnih.govresearchgate.netresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogues and prioritize the most promising candidates for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations can provide detailed insights into the interactions between molecules and their biological targets. nih.govnih.govbohrium.com This information can be used to rationally design new analogues with improved binding affinity and selectivity.

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target using computational docking methods. This approach can rapidly identify potential hit compounds from vast chemical spaces, accelerating the discovery of new bioactive molecules.

The table below outlines the key computational tools and their applications in the design of next-generation analogues.

| Computational Tool | Application | Expected Outcome |

| QSAR | Predict biological activity based on chemical structure. nih.govnih.govresearchgate.net | Identification of key structural features for desired activity and prioritization of synthetic targets. |

| Molecular Dynamics | Simulate the dynamic behavior of molecule-protein complexes. nih.govnih.govbohrium.com | Understanding of binding mechanisms and rational design of analogues with enhanced affinity. |

| Virtual Screening | Dock large libraries of virtual compounds into a target protein. | Rapid identification of novel hit compounds for further investigation. |

By systematically exploring these future research avenues, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable chemistry, medicine, and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。